molecular formula C12H13NO B8172463 (1-Cyclopropyl-1H-indol-4-yl)methanol

(1-Cyclopropyl-1H-indol-4-yl)methanol

Cat. No.: B8172463
M. Wt: 187.24 g/mol
InChI Key: IIBQUQONHKVCIM-UHFFFAOYSA-N
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Description

(1-Cyclopropyl-1H-indol-4-yl)methanol: is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropyl-1H-indol-4-yl)methanol typically involves the following steps:

  • Cyclopropylation of Indole: : The initial step involves the introduction of a cyclopropyl group to the indole ring. This can be achieved through a cyclopropanation reaction using cyclopropyl bromide and a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

  • Formylation: : The next step is the formylation of the indole ring, which can be carried out using a Vilsmeier-Haack reaction. This involves the reaction of the cyclopropylated indole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

  • Reduction: : The final step is the reduction of the formyl group to a hydroxymethyl group. This can be achieved using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (1-Cyclopropyl-1H-indol-4-yl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).

  • Reduction: : The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position. Reagents such as halogens (e.g., bromine) or nitro groups can be introduced under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Bromine (Br2) in acetic acid or nitric acid (HNO3) in sulfuric acid (H2SO4).

Major Products

    Oxidation: (1-Cyclopropyl-1H-indol-4-yl)carboxaldehyde or (1-Cyclopropyl-1H-indol-4-yl)carboxylic acid.

    Reduction: (1-Cyclopropyl-1H-indol-4-yl)methane.

    Substitution: 3-Bromo-(1-Cyclopropyl-1H-indol-4-yl)methanol or 3-Nitro-(1-Cyclopropyl-1H-indol-4-yl)methanol.

Scientific Research Applications

Chemistry

In chemistry, (1-Cyclopropyl-1H-indol-4-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

Biologically, indole derivatives are known for their wide range of activities, including antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities, particularly due to the presence of the cyclopropyl group, which can enhance its biological activity.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Indole derivatives are often used in the development of drugs targeting various diseases, including neurological disorders, cancer, and infectious diseases.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials that require stable aromatic compounds. Its unique chemical properties make it suitable for applications that demand high stability and reactivity.

Mechanism of Action

The mechanism of action of (1-Cyclopropyl-1H-indol-4-yl)methanol depends on its interaction with specific molecular targets. Indole derivatives typically exert their effects by binding to receptors or enzymes, modulating their activity. The cyclopropyl group may enhance binding affinity or selectivity for certain targets, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.

    Tryptophol: A natural indole derivative with sedative effects.

    Indole-3-acetic acid: A plant hormone involved in growth and development.

Uniqueness

(1-Cyclopropyl-1H-indol-4-yl)methanol is unique due to the presence of the cyclopropyl group, which can significantly alter its chemical and biological properties compared to other indole derivatives. This structural feature may enhance its stability, reactivity, and potential for therapeutic applications.

By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

(1-cyclopropylindol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c14-8-9-2-1-3-12-11(9)6-7-13(12)10-4-5-10/h1-3,6-7,10,14H,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBQUQONHKVCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC3=C(C=CC=C32)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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